Cas no 5394-87-6 (2-Isopropoxy-2-phenylacetic acid)

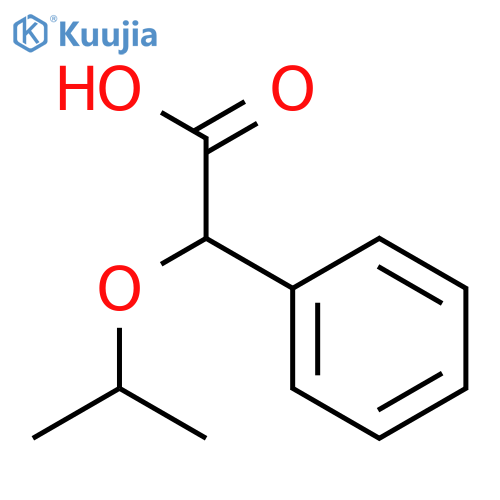

5394-87-6 structure

商品名:2-Isopropoxy-2-phenylacetic acid

2-Isopropoxy-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- Benzeneacetic acid, a-(1-methylethoxy)-

- 2-phenyl-2-propan-2-yloxyacetic acid

- Isopropoxy(phenyl)acetic acid

- 2-ISOPROPOXY-2-PHENYLACETIC ACID

- ISOPROPOXYPHENYLACETIC ACID

- Isopropoxy-phenyl-essigsaeure

- phenyl(propan-2-yloxy)acetic acid

- MFCD16661867

- 2-phenyl-2-(propan-2-yloxy)acetic acid

- EN300-219379

- DTXSID60277094

- CS-0212465

- Z316259256

- JWSLLZBWSRRXGC-UHFFFAOYSA-N

- AKOS009167521

- 2-ISOPROPOXY-2-PHENYLACETICACID

- NSC-837

- NSC837

- 5394-87-6

- SCHEMBL3940548

- 2-Isopropoxy-2-phenylacetic acid

-

- MDL: MFCD16661867

- インチ: InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)

- InChIKey: JWSLLZBWSRRXGC-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC(C1=CC=CC=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 194.09400

- どういたいしつりょう: 194.094

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 46.5A^2

じっけんとくせい

- 密度みつど: 1.117

- ふってん: 310.4°C at 760 mmHg

- フラッシュポイント: 117.7°C

- 屈折率: 1.521

- PSA: 46.53000

- LogP: 2.23730

2-Isopropoxy-2-phenylacetic acid セキュリティ情報

2-Isopropoxy-2-phenylacetic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Isopropoxy-2-phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-219379-10.0g |

2-phenyl-2-(propan-2-yloxy)acetic acid |

5394-87-6 | 95.0% | 10.0g |

$2712.0 | 2025-03-21 | |

| abcr | AB309681-250 mg |

2-Isopropoxy-2-phenylacetic acid, 95%; . |

5394-87-6 | 95% | 250 mg |

€297.00 | 2023-07-19 | |

| Enamine | EN300-219379-5.0g |

2-phenyl-2-(propan-2-yloxy)acetic acid |

5394-87-6 | 95.0% | 5.0g |

$1400.0 | 2025-03-21 | |

| TRC | I918198-100mg |

2-Isopropoxy-2-phenylacetic acid |

5394-87-6 | 100mg |

$115.00 | 2023-05-18 | ||

| TRC | I918198-250mg |

2-Isopropoxy-2-phenylacetic acid |

5394-87-6 | 250mg |

$242.00 | 2023-05-18 | ||

| Enamine | EN300-219379-2.5g |

2-phenyl-2-(propan-2-yloxy)acetic acid |

5394-87-6 | 95.0% | 2.5g |

$743.0 | 2025-03-21 | |

| abcr | AB309681-250mg |

2-Isopropoxy-2-phenylacetic acid, 95%; . |

5394-87-6 | 95% | 250mg |

€297.00 | 2025-03-19 | |

| Aaron | AR00DB2F-250mg |

Isopropoxy(phenyl)acetic acid |

5394-87-6 | 95% | 250mg |

$263.00 | 2025-01-24 | |

| 1PlusChem | 1P00DAU3-1g |

Isopropoxy(phenyl)acetic acid |

5394-87-6 | 97% | 1g |

$513.00 | 2025-02-26 | |

| 1PlusChem | 1P00DAU3-100mg |

Isopropoxy(phenyl)acetic acid |

5394-87-6 | 95% | 100mg |

$171.00 | 2025-03-13 |

2-Isopropoxy-2-phenylacetic acid 関連文献

-

Rafael Douglas C. Gallo,Antonio C. B. Burtoloso Green Chem. 2018 20 4547

5394-87-6 (2-Isopropoxy-2-phenylacetic acid) 関連製品

- 156942-67-5((R)-alpha-Methoxy-2-naphthylacetic acid)

- 51019-43-3((-)-O-Acetyl-D-mandelic acid)

- 7021-09-2(DL-α-Methoxyphenylacetic acid)

- 3558-61-0(Methyl 2-methoxy-2-phenylacetate)

- 32174-46-2((R)-Methyl 2-methoxy-2-phenylacetate)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5394-87-6)2-Isopropoxy-2-phenylacetic acid

清らかである:99%

はかる:1g

価格 ($):199.0